molecular formula C24H17Cl3N4O2 B14091621 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14091621
M. Wt: 499.8 g/mol
InChI Key: ZLWHIPJSPSPVKJ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the chlorophenyl and pyridinylmethyl groups via substitution reactions.
  • Final modifications to introduce the hydroxy and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrrolo[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in heterocyclic chemistry.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for similar applications.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H17Cl3N4O2

Molecular Weight

499.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H17Cl3N4O2/c1-12-7-19(32)15(9-17(12)26)21-20-22(30-29-21)24(33)31(11-13-3-2-6-28-10-13)23(20)14-4-5-16(25)18(27)8-14/h2-10,23,32H,11H2,1H3,(H,29,30)

InChI Key

ZLWHIPJSPSPVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)Cl)Cl)O

Origin of Product

United States

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